molecular formula C4H7ClN4 B596561 4-Hydrazinylpyridazine hydrochloride CAS No. 117044-03-8

4-Hydrazinylpyridazine hydrochloride

Cat. No.: B596561
CAS No.: 117044-03-8
M. Wt: 146.578
InChI Key: HHNKBBKUWRKYHL-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridazine hydrochloride is a pyridazine derivative featuring a hydrazine substituent at the 4-position of the heterocyclic ring. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and reactivity properties to its derivatives. The hydrazine group (-NH-NH₂) enhances its utility in synthetic chemistry, particularly in the formation of heterocyclic scaffolds and coordination complexes. Key properties include:

  • Molecular Formula: C₄H₆ClN₄ (derived from general pyridazine hydrazine hydrochloride structures)
  • CAS Number: 103394-79-2
  • Applications: Used in pharmaceutical research as a building block for kinase inhibitors and agrochemical intermediates .

Properties

IUPAC Name

pyridazin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-7-3-4;/h1-3H,5H2,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNKBBKUWRKYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702288
Record name 4-Hydrazinylpyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117044-03-8
Record name 4-Hydrazinylpyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridazine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium. This method yields the desired product with high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazines, hydrazones, and other nitrogen-containing heterocycles .

Scientific Research Applications

4-Hydrazinylpyridazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinylpyridazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Hydrazine-Substituted Pyridazine Derivatives

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point/Dec. (°C) Key Features/Applications
3-Hydrazinylpyridazine C₄H₆N₄ 40972-16-5 110.11 Not reported Intermediate for antitumor agents
4-Hydrazinylpyridazine C₄H₆N₄ 103394-79-2 110.11 Not reported High-cost research reagent ($2412/1g)
4-Aminopyridazine C₄H₅N₃ 20744-39-2 95.10 Not reported Precursor for fluorescent probes

Structural Insights :

  • Positional Isomerism : 3-Hydrazinylpyridazine and 4-Hydrazinylpyridazine differ in substitution patterns, affecting electronic distribution and reactivity. The 4-position derivative is more sterically accessible for nucleophilic reactions .
  • Cost Variability : 4-Hydrazinylpyridazine is priced significantly higher than 3-Hydrazinylpyridazine ($2412 vs. $1849/5g), likely due to synthetic complexity or demand .

Pyridazine Derivatives with Bulky Substituents

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features/Applications
4-(1-Methylcyclopropyl)pyridazine hydrochloride C₈H₁₁ClN₂ 54-OR480094 170.64 Used in agrochemical synthesis
1-(4-Pyridazinyl)ethanamine Hydrochloride C₆H₁₀ClN₃ 1149585-79-4 159.62 Ligand in metal coordination chemistry

Functional Group Impact :

  • Alkyl Substituents : 4-(1-Methylcyclopropyl)pyridazine hydrochloride’s bulky substituent enhances lipophilicity, making it suitable for pesticidal formulations .
  • Amine vs. Hydrazine : 1-(4-Pyridazinyl)ethanamine lacks the -NH-NH₂ group, reducing its utility in condensation reactions compared to 4-Hydrazinylpyridazine .

Handling Considerations :

  • 4-Hydrazinylpyridazine hydrochloride’s safety protocols are less defined compared to the well-documented hazards of chlorinated analogs like 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride .

Functional and Application-Based Comparison

Agrochemical Potential

  • This compound : Acts as a precursor for herbicides targeting plant-specific enzymes .
  • 3-Hydrazinylpyridazine : Less effective in field trials due to rapid metabolic degradation .

Biological Activity

4-Hydrazinylpyridazine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a pyridazine ring. The chemical structure can be represented as follows:

  • Chemical Formula : C6_{6}H8_{8}ClN5_{5}
  • Molecular Weight : Approximately 189.62 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazine compounds exhibit significant antimicrobial properties against a range of bacterial strains. The hydrazine moiety is believed to interfere with microbial metabolism, leading to cell death.
  • Anticancer Potential : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to programmed cell death.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease by reducing oxidative stress and inflammation.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, supporting its potential as a therapeutic agent in treating infections.

Case Study 2: Cancer Cell Lines

In vitro experiments using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug.

Case Study 3: Neuroprotection in Animal Models

Animal studies investigating the neuroprotective effects of the compound indicated a reduction in markers of oxidative stress following administration. Behavioral tests showed improved cognitive function in treated groups compared to controls, highlighting its potential for treating neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Molecular docking studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Additionally, pharmacokinetic studies are underway to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are crucial for understanding their therapeutic potential.

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